4-Amino-L-phenylalanine hydrochloride

Catalog No.
S679251
CAS No.
62040-55-5
M.F
C9H12N2O2*HCl
M. Wt
180,09*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-L-phenylalanine hydrochloride

CAS Number

62040-55-5

Product Name

4-Amino-L-phenylalanine hydrochloride

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H12N2O2*HCl

Molecular Weight

180,09*36,45 g/mole

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl

Synthesis and Characterization

4-APLA is a modified derivative of the natural amino acid L-phenylalanine. Its synthesis has been reported in several scientific publications. Researchers have employed various methods, including diazotization and subsequent coupling reactions []. Additionally, studies have explored the development of enantioselective synthetic routes to obtain pure L-enantiomer of 4-APLA [].

Potential Biological Applications

Several studies have investigated the potential biological activities of 4-APLA. Here are some examples:

  • Antibacterial properties: Some research suggests that 4-APLA may exhibit antibacterial activity against certain strains of bacteria []. However, further investigation is needed to understand the mechanisms of action and potential therapeutic applications.
  • Enzyme inhibition: Studies have explored the potential of 4-APLA to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production []. This finding suggests that 4-APLA might have applications in skin lightening cosmetics.

4-Amino-L-phenylalanine hydrochloride is an amino acid derivative characterized by the presence of an amino group at the para position of the phenyl ring. Its chemical formula is C₉H₁₂N₂O₂·HCl, and it has a molecular weight of approximately 180.207 g/mol . This compound is a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

L-DOPA hydrochloride's therapeutic effect in Parkinson's disease relies on its conversion to dopamine in the brain []. Once converted, dopamine helps improve the function of the basal ganglia, a group of brain structures responsible for movement control [].

Typical of amino acids, including:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons, allowing for zwitterionic forms to exist in solution.
  • Peptide Bond Formation: It can undergo condensation reactions with other amino acids to form peptides and proteins.
  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted derivatives.

This compound exhibits several biological activities:

  • Endogenous Metabolite: It is recognized as an endogenous metabolite, playing roles in various metabolic pathways .
  • Potential Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, although detailed mechanisms are still under investigation.
  • Role in Protein Synthesis: As a building block for proteins, it contributes to the synthesis of polypeptides that are crucial for cellular functions.

Several methods have been developed for synthesizing 4-Amino-L-phenylalanine hydrochloride:

  • Reduction of p-Nitrophenylalanine: This method involves reducing the nitro group to an amino group using catalytic hydrogenation.
  • Direct Amination: The introduction of an amino group at the para position of phenylalanine can be achieved through various amination techniques.
  • Chemical Synthesis from Precursors: Starting from simpler amino acids or phenolic compounds, multi-step synthetic routes can yield 4-Amino-L-phenylalanine hydrochloride.

4-Amino-L-phenylalanine hydrochloride has diverse applications:

  • Research: Used extensively in biochemical and pharmacological studies due to its role as a building block in protein synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic applications in neuroprotection and metabolic disorders.
  • Nutraceuticals: Explored for its possible benefits in dietary supplements aimed at enhancing cognitive function.

Interaction studies involving 4-Amino-L-phenylalanine hydrochloride focus on its effects on biological systems:

  • Protein Interactions: Research indicates that it may influence protein folding and stability due to its unique side chain properties.
  • Enzyme Activity Modulation: Studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways.

These interactions highlight its potential as a tool for understanding metabolic processes and developing new therapeutic strategies.

Several compounds exhibit structural or functional similarities to 4-Amino-L-phenylalanine hydrochloride. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
L-PhenylalanineStandard amino acid with no additional amino groupPrecursor to tyrosine; widely used in nutrition
p-Aminobenzoic AcidPara-amino derivative of benzoic acidUsed as a sunscreen agent; involved in folate metabolism
3-Amino-L-tyrosineSimilar structure with an amino group at the meta positionPotentially different biological activities

4-Amino-L-phenylalanine hydrochloride is unique due to its specific para-amino substitution on the phenyl ring, which influences its biological activity and potential applications compared to other similar compounds. Its distinct properties enable targeted research into its neuroprotective effects and roles in metabolism.

Other CAS

62040-55-5

Dates

Modify: 2023-08-15

Explore Compound Types